N-(3-methoxyphenyl)-3-(3-nitrobenzamido)benzofuran-2-carboxamide
CAS No.: 887894-76-0
Cat. No.: VC4300228
Molecular Formula: C23H17N3O6
Molecular Weight: 431.404
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 887894-76-0 |
|---|---|
| Molecular Formula | C23H17N3O6 |
| Molecular Weight | 431.404 |
| IUPAC Name | N-(3-methoxyphenyl)-3-[(3-nitrobenzoyl)amino]-1-benzofuran-2-carboxamide |
| Standard InChI | InChI=1S/C23H17N3O6/c1-31-17-9-5-7-15(13-17)24-23(28)21-20(18-10-2-3-11-19(18)32-21)25-22(27)14-6-4-8-16(12-14)26(29)30/h2-13H,1H3,(H,24,28)(H,25,27) |
| Standard InChI Key | LLPZOXHDLKPIMM-UHFFFAOYSA-N |
| SMILES | COC1=CC=CC(=C1)NC(=O)C2=C(C3=CC=CC=C3O2)NC(=O)C4=CC(=CC=C4)[N+](=O)[O-] |
Introduction
Overview of the Compound
N-(3-methoxyphenyl)-3-(3-nitrobenzamido)benzofuran-2-carboxamide is a synthetic organic compound belonging to the benzofuran derivatives. These compounds are known for their diverse biological and pharmacological activities, including antimicrobial, anti-inflammatory, and anticancer properties. The compound's structure integrates a benzofuran core, a nitrobenzamide group, and a methoxyphenyl moiety, which may contribute to its potential bioactivity.
Structural Features
Molecular Formula: C22H16N2O6
Molecular Weight: Approximately 404.37 g/mol
The compound contains:
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A benzofuran ring system (a fused aromatic and oxygen-containing heterocycle).
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A 3-nitrobenzamide group attached to the benzofuran core.
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A methoxyphenyl substituent linked via an amide bond.
Synthesis Pathway
The synthesis of N-(3-methoxyphenyl)-3-(3-nitrobenzamido)benzofuran-2-carboxamide typically involves:
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Formation of the Benzofuran Core: Starting from salicylic acid derivatives, cyclization reactions are employed to form the benzofuran ring.
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Introduction of Functional Groups:
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The nitro group is introduced via nitration reactions.
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The methoxy group is added through methylation of hydroxyl precursors.
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Amide Bond Formation: Coupling reactions (e.g., using carbodiimides like EDC or DCC) link the carboxylic acid on the benzofuran with the amine group from the methoxyphenyl derivative.
Potential Applications
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Pharmacological Activity:
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Benzofuran derivatives are known for antimicrobial and antifungal properties. The nitro group may enhance electron-withdrawing effects, improving bioactivity.
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Amide bonds contribute to hydrogen bonding interactions in biological systems, potentially improving binding affinity.
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Drug Discovery:
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The compound could serve as a scaffold for designing inhibitors targeting enzymes or receptors (e.g., lipoxygenases, kinases).
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Material Science:
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Aromatic compounds with nitro and methoxy groups are often explored for optoelectronic applications.
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Biological Activity Insights
While specific data on this compound is unavailable in current literature, related benzofuran derivatives exhibit:
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Antimicrobial activity against Gram-positive and Gram-negative bacteria .
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Anti-inflammatory potential via inhibition of enzymes like cyclooxygenase (COX) or lipoxygenase (LOX) .
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Anticancer properties through apoptosis induction or cell cycle arrest mechanisms.
Research Gaps and Future Directions
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Bioactivity Testing:
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Conduct in vitro assays to evaluate antimicrobial, anti-inflammatory, and anticancer potential.
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Perform molecular docking studies to predict interactions with biological targets.
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Toxicological Studies:
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Assess cytotoxicity to ensure safety profiles for pharmaceutical applications.
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Optimization:
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Modify substituents on the benzofuran core to enhance potency and selectivity.
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